![molecular formula C9H19N3O2 B1470202 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one CAS No. 1267005-62-8](/img/structure/B1470202.png)
2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
Overview
Description
The compound “2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential therapeutic applications . These compounds, including 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, have been analyzed for their affinity to alpha1-adrenergic receptors, which are a major therapeutic target for the treatment of numerous disorders .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one” is complex, with multiple functional groups. The InChI code for a similar compound, N1- {2- [4- (2-aminoethyl)-1-piperazinyl]ethyl}-1,2-ethanediamine, is 1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14 (5-2-12)8-10-15/h13H,1-12H2 .Scientific Research Applications
Corrosion Inhibition
These compounds are often used in the study of corrosion inhibition . They can form a protective layer on the surface of metals, preventing oxidation and corrosion.
Surface Activation
They are also used for surface activation . This involves modifying the surface of a material to make it more suitable for subsequent processes, such as coating or adhesion.
Asphalt Additive
As an asphalt additive , these compounds can enhance the properties of asphalt, making it more durable and resistant to environmental conditions .
Biological Activity Studies
These compounds are utilized in a variety of reactions for studying biological activity . They can interact with biological systems and can be used to study these interactions.
Metal Ligand Effects on Catalysis
They are used to study metal ligand effects on catalysis . This involves investigating how these compounds, when used as ligands, can affect the activity of metal catalysts.
Carbon Dioxide Sequestration
2-(1-Piperazinyl)ethylamine has been researched as a carbon dioxide sequestrant . This is part of ongoing research in Carbon capture and storage.
Future Directions
properties
IUPAC Name |
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJXJKURBOIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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